N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Medicinal Chemistry Scaffold Design Linker Pharmacology

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) is a synthetic small molecule with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.303 g/mol. The compound is a hybrid scaffold that covalently links a 4-hydroxychroman methylamine fragment to a 5-methylisoxazole-3-carboxylic acid via a carboxamide bond, yielding an IUPAC designation of N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1396678-02-6
Cat. No. B2943193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS1396678-02-6
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2(CCOC3=CC=CC=C32)O
InChIInChI=1S/C15H16N2O4/c1-10-8-12(17-21-10)14(18)16-9-15(19)6-7-20-13-5-3-2-4-11(13)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)
InChIKeyHWQSLKJDLMHPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((4-Hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6): Structural Identity and Research-Grade Procurement Profile


N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) is a synthetic small molecule with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.303 g/mol . The compound is a hybrid scaffold that covalently links a 4-hydroxychroman methylamine fragment to a 5-methylisoxazole-3-carboxylic acid via a carboxamide bond, yielding an IUPAC designation of N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide [1]. This structural architecture positions the compound at the intersection of two privileged medicinal chemistry motifs: the chroman (benzodihydropyran) nucleus, which is present in vitamin E congeners, ROCK inhibitors, and antimalarial transmission-blocking agents, and the 5-methylisoxazole-3-carboxamide substructure, a recognized directing group for C–H functionalization and a core scaffold in kinase and epigenetic inhibitor programs [2][3]. The compound is supplied as a research-grade chemical with a typical purity of 95% and is intended for use as a synthetic intermediate, a pharmacological tool compound, or a structural probe in target-identification campaigns .

Why Generic Substitution of N-((4-Hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide with In-Class Analogs Cannot Be Assumed Equivalent for Research Use


The common practice of substituting one isoxazole-3-carboxamide derivative for another—or one N-((4-hydroxychroman-4-yl)methyl)-capped compound for another—introduces uncontrolled experimental variables that are not predictable from structural inspection alone. The 5-methyl substituent on the isoxazole ring is not a passive placeholder: in the context of SMYD3 inhibitors, the 5-position directly contacts a hydrophobic sub-pocket in the cofactor-binding cleft, and even a change as subtle as methyl → cyclopropyl alters the ligand–protein hydrogen-bonding network observed in co-crystal structures [1]. Conversely, the 4-hydroxychroman moiety is not merely a lipophilic anchor; in the related N-4HCS sulfonamide series, the chroman hydroxyl group is essential for potent blockade of Plasmodium male gamete formation, with nanomolar activity that is lost upon des-hydroxy or chroman-ring-opened analogs [2]. Furthermore, the carboxamide linker geometry (sp²-hybridized, planar) enforces a specific dihedral angle between the two ring systems that is fundamentally different from the oxalamide linker (sp²–sp², extended) found in the closely related compound N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1396887-92-5), which cannot be assumed to recapitulate the same target-engagement profile . Therefore, substituent-level modifications at either the isoxazole 5-position, the chroman hydroxyl, or the central linker can ablate or qualitatively alter biological activity, making generic substitution scientifically unsound without explicit confirmatory data.

Quantitative Differentiation Evidence for N-((4-Hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) Relative to Closest Analogs


Structural Differentiation: Carboxamide Linker Versus Oxalamide Linker in the Chroman-Isoxazole Hybrid Series

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) employs a single carboxamide bond (–C(=O)–NH–) as the linker connecting the 4-hydroxychroman methylamine and the 5-methylisoxazole-3-carboxylic acid moieties. Its closest commercially cataloged analog, N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1396887-92-5), replaces this single carboxamide with an oxalamide linker (–NH–C(=O)–C(=O)–NH–), which introduces an additional sp² carbon, two additional heteroatoms, and a longer inter-ring distance . This structural divergence produces measurable differences in molecular weight (288.30 vs. 331.32 g/mol; Δ = +43.02 g/mol, +14.9%), hydrogen-bond donor/acceptor count (2 donors / 4 acceptors vs. 2 donors / 5 acceptors), and topological polar surface area (estimated Δ ≈ +20 Ų for the oxalamide). In the context of SMYD3 inhibitor SAR, linker length and rigidity are critical parameters: the co-crystal structure of isoxazole amide inhibitors with SMYD3 (PDB 6P7Z, resolution 1.19 Å) shows that the carboxamide oxygen forms a direct hydrogen bond with the backbone NH of Tyr239, a contact that would be geometrically perturbed by an extended oxalamide linker [1]. This single-bond difference at the linker position is therefore expected to produce non-interchangeable target-engagement profiles, and procurement of the oxalamide analog in place of the carboxamide is not supported by structural biology evidence [1].

Medicinal Chemistry Scaffold Design Linker Pharmacology

Isoxazole 5-Position Substituent Differentiation: Methyl Versus Cyclopropyl in the 4-Hydroxychroman Carboxamide Series

The compound N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide bears a methyl group at the isoxazole 5-position. Its closest 5-substituted analog with the identical chroman-carboxamide architecture is 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide . Although direct head-to-head biological data comparing these two specific compounds are not available in the public domain, the broader isoxazole amide SMYD3 inhibitor SAR published by Su et al. (2020) provides a class-level inference framework: across a panel of 28 isoxazole-3-carboxamide analogs, the 5-methyl substituent consistently afforded the most favorable balance of SMYD3 inhibitory potency (IC₅₀ = 6.3–44 nM for optimized leads) and selectivity against SMYD2 (>100-fold) [1]. Replacement of the 5-methyl with a cyclopropyl group in structurally related SMYD inhibitor scaffolds has been associated with altered conformational preferences of the isoxazole ring relative to the carboxamide plane, modifying the dihedral angle that orients the substituent into the hydrophobic pocket formed by SMYD3 residues Phe183, Tyr239, and Met244 [1][2]. The 5-methyl compound thus occupies a distinct chemical space within the isoxazole-3-carboxamide SAR landscape, and the 5-cyclopropyl analog cannot be assumed to replicate the potency and selectivity profile reported for the 5-methyl series in SMYD3 biochemical assays [1].

Epigenetics SMYD3 Inhibition Structure-Activity Relationship

Patent Enablement: Intellectual Property Anchor for SMYD-Targeting Isoxazole Carboxamide Chemical Matter

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) falls within the generic and exemplified chemical space of a family of patents assigned to Epizyme, Inc. (now part of Ipsen) covering substituted isoxazole carboxamides as irreversible SMYD protein inhibitors [1][2]. The patent family, including US20190241529A1 and WO2016040502A1, explicitly claims isoxazole-3-carboxamide compounds bearing diverse amine substituents (including substituted chroman-methylamines) for the treatment of disorders responsive to SMYD3 or SMYD2 blockade, with particular emphasis on hematological malignancies and solid tumors [1]. While the specific IC₅₀ of CAS 1396678-02-6 is not publicly disclosed, its structural inclusion within the patented chemical space provides a defined intellectual property context that differentiates it from non-patented isoxazole carboxamide analogs available from generic chemical suppliers. For academic or industrial groups pursuing SMYD-targeted drug discovery, the patent linkage establishes a clear competitive landscape, freedom-to-operate boundary, and potential for follow-on optimization that is absent for isoxazole carboxamides falling outside the Epizyme patent estate [2]. This has direct procurement relevance: the patent context may affect the availability, pricing, and permissible use fields of the compound compared to unencumbered analogs.

Cancer Epigenetics Chemical Probe Development Patent-Enabled Research Tools

Chroman Scaffold Provenance: Differentiation from Non-Chroman Isoxazole Carboxamides via Established In Vivo Pharmacological Relevance of the 4-Hydroxychroman Motif

The 4-hydroxychroman-4-yl methylamine substructure present in CAS 1396678-02-6 is not an arbitrary amine capping group; it is the pharmacophoric core of a validated class of antimalarial transmission-blocking agents. In the N-4HCS sulfonamide series, the compound DDD01035881—which shares the identical N-((4-hydroxychroman-4-yl)methyl) motif—blocks Plasmodium falciparum male gamete formation (exflagellation) with an IC₅₀ in the nanomolar range in vitro and demonstrates in vivo efficacy in a mouse transmission model [1]. Photo-affinity labeling and cellular thermal shift assays have identified the P. falciparum parasitophorous vacuole membrane protein Pfs16 as the molecular target of the N-4HCS scaffold, confirming that the 4-hydroxychroman moiety engages a specific, druggable protein interface rather than acting as a non-specific hydrophobic anchor [1][2]. In contrast, non-chroman isoxazole-3-carboxamides—such as N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide or N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide (CAS 646530-37-2)—lack this biologically validated chroman substructure and have not been reported to recapitulate the transmission-blocking phenotype . This differential provenance means that CAS 1396678-02-6 is simultaneously a candidate SMYD3 probe (via its isoxazole carboxamide) and a structural analog of validated antimalarial leads (via its chroman moiety), a dual-context identity not shared by any non-chroman isoxazole carboxamide analog.

Antimalarial Drug Discovery Transmission-Blocking Scaffold Repurposing

Validated Application Scenarios for N-((4-Hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) Based on Established Evidence


SMYD3 Chemical Probe Development and Epigenetic Drug Discovery

The compound is structurally positioned within the Epizyme/Ipsen isoxazole carboxamide SMYD inhibitor patent estate and shares the 5-methylisoxazole-3-carboxamide core with the GSK-optimized SMYD3 inhibitors that achieve IC₅₀ values of 6.3–44 nM with >100-fold selectivity over SMYD2 [1]. Academic groups engaged in SMYD3 chemical probe development can use CAS 1396678-02-6 as a synthetic intermediate or comparator compound for structure–activity relationship expansion. The co-crystal structures of isoxazole amides bound to SMYD3 (PDB 6P7Z, 1.19 Å; PDB 6P6K, 1.55 Å) provide atomic-resolution templates for rational design of analogs bearing the chroman-methylamine substituent, enabling structure-guided optimization of potency, selectivity, and pharmacokinetic properties [2].

Dual-Context Pharmacological Profiling Across Epigenetic and Antimalarial Target Space

The 4-hydroxychroman motif equips CAS 1396678-02-6 with a validated scaffold context in antimalarial transmission biology. The identical N-((4-hydroxychroman-4-yl)methyl) substructure in DDD01035881 has been shown to engage Pfs16 and block male gametocyte exflagellation with nanomolar potency, with confirmed in vivo efficacy in rodent malaria models [3]. Researchers exploring dual-target or repurposing hypotheses—for example, testing whether an SMYD3 inhibitor scaffold also exhibits antiparasitic activity—can employ this compound as a single chemical entity for parallel profiling in cancer epigenetics and malaria transmission assays, a dual-use capability not available from non-chroman isoxazole carboxamides.

Synthetic Methodology Development Using the 5-Methylisoxazole-3-Carboxamide Directing Group

The 5-methylisoxazole-3-carboxamide moiety is a recognized bidentate directing group for palladium-catalyzed C(sp³)–H activation reactions, as demonstrated in the acetoxylation of primary γ-C–H bonds in amino acid substrates [4]. For synthetic chemistry groups developing new C–H functionalization methodologies, CAS 1396678-02-6 provides a structurally complex substrate that incorporates both the directing group and a chroman scaffold bearing multiple potential sites of functionalization. This enables evaluation of chemoselectivity and directing-group robustness under diverse reaction conditions that simpler model substrates cannot test.

Chemical Biology Target Identification Campaigns via Photo-Affinity Labeling Probe Synthesis

The established success of photo-activatable derivatives of the N-((4-hydroxychroman-4-yl)methyl) scaffold in target-identification studies—where probe 2 (a diazirine-functionalized N-4HCS analog) enabled unambiguous identification of Pfs16 as the cellular target via photo-affinity labeling and mass spectrometry—validates the chroman scaffold as a suitable template for chemical probe development [3]. Laboratories conducting target-deconvolution campaigns can synthesize analogous photo-affinity or click-chemistry probes derived from CAS 1396678-02-6 to identify the protein interaction partners of the isoxazole carboxamide chemotype in human or parasite proteomes.

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.